molecular formula C16H14N4O5S2 B2819321 Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]-4-thiocyanatothiophene-2-carboxylate CAS No. 681165-94-6

Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]-4-thiocyanatothiophene-2-carboxylate

Cat. No. B2819321
CAS RN: 681165-94-6
M. Wt: 406.43
InChI Key: MDZXIFCTFGTQRN-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom and four carbon atoms in a five-membered ring . The compound has several functional groups, including a carbamoylamino group, a thiocyanato group, and a carboxylate group. The presence of a nitrophenyl group suggests that it might have some interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiophene ring provides a planar, aromatic system, while the nitrophenyl group is also planar. The carbamoylamino group could introduce some steric hindrance and affect the overall conformation of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing, which could make the phenyl ring more susceptible to electrophilic aromatic substitution. The carbamoylamino group might be involved in reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylate group could make it relatively acidic. The nitro group could contribute to the compound’s polarity, potentially affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Analysis

The research on thiophene derivatives often targets the synthesis of novel compounds with potential applications in various domains, including materials science and pharmacology. For example, a study explored the synthesis and tautomeric structures of novel thiophene-based bis-heterocyclic monoazo dyes, highlighting the versatility of thiophene compounds in developing new materials with specific optical properties (Karcı & Karcı, 2012). Another study focused on synthesizing thiophene and benzothiophene derivatives with evaluated cytotoxic activities, indicating the potential of these compounds in medicinal chemistry for cancer treatment (Mohareb et al., 2016).

Potential Pharmacological Applications

Even though direct applications in drug development are excluded from this summary, it's worth noting that the structural analysis and synthesis pathways of thiophene derivatives lay the groundwork for future pharmacological studies. For instance, a novel compound with a thiophene moiety showed high potency against human lung and hepatocellular carcinoma cell lines in vitro, suggesting a potential avenue for developing new anticancer drugs (Gomha et al., 2017).

Materials Science Applications

Thiophene derivatives have been explored for applications beyond pharmacology, including materials science. A study synthesized novel heterocyclic disperse dyes with a thiophene moiety for dyeing polyester fibers, demonstrating the compounds' utility in textile engineering (Iyun et al., 2015). Such research underscores the potential of thiophene derivatives in developing new materials with specific desired properties.

Future Directions

Future research could involve studying the synthesis and properties of this compound in more detail, as well as exploring its potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given its structural complexity .

properties

IUPAC Name

ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]-4-thiocyanatothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5S2/c1-3-25-15(21)13-9(2)12(26-8-17)14(27-13)19-16(22)18-10-4-6-11(7-5-10)20(23)24/h4-7H,3H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZXIFCTFGTQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])SC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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